7-methyl-2-(2-methylphenyl)-3,4-dihydro-2H-chromen-6-ol
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Overview
Description
7-methyl-2-(2-methylphenyl)-3,4-dihydro-2H-chromen-6-ol is a complex organic compound belonging to the class of chromenes. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a chromene core with methyl and phenyl substitutions, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-2-(2-methylphenyl)-3,4-dihydro-2H-chromen-6-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylphenylacetic acid with 4-methylphenol in the presence of a strong acid catalyst, such as sulfuric acid, to form the chromene ring. The reaction is usually carried out at elevated temperatures to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
7-methyl-2-(2-methylphenyl)-3,4-dihydro-2H-chromen-6-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chromene ring can be reduced to form dihydrochromene derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Formation of 7-methyl-2-(2-methylphenyl)-3,4-dihydro-2H-chromen-6-one.
Reduction: Formation of 7-methyl-2-(2-methylphenyl)-3,4-dihydro-2H-chromane.
Substitution: Formation of various substituted chromenes depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-methyl-2-(2-methylphenyl)-3,4-dihydro-2H-chromen-6-ol involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its anti-inflammatory effects may result from the inhibition of pro-inflammatory enzymes and cytokines.
Comparison with Similar Compounds
Similar Compounds
- 7-methyl-2-phenyl-3,4-dihydro-2H-chromen-6-ol
- 7-methyl-2-(4-methylphenyl)-3,4-dihydro-2H-chromen-6-ol
- 7-methyl-2-(2,4-dimethylphenyl)-3,4-dihydro-2H-chromen-6-ol
Uniqueness
The unique substitution pattern of 7-methyl-2-(2-methylphenyl)-3,4-dihydro-2H-chromen-6-ol, particularly the presence of both methyl and phenyl groups, may contribute to its distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C17H18O2 |
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Molecular Weight |
254.32 g/mol |
IUPAC Name |
7-methyl-2-(2-methylphenyl)-3,4-dihydro-2H-chromen-6-ol |
InChI |
InChI=1S/C17H18O2/c1-11-5-3-4-6-14(11)16-8-7-13-10-15(18)12(2)9-17(13)19-16/h3-6,9-10,16,18H,7-8H2,1-2H3 |
InChI Key |
IICKRYCSTUWRRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2CCC3=C(O2)C=C(C(=C3)O)C |
Origin of Product |
United States |
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